2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Description
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a 4-hydroxy-2-methylpyrrolidine substituent at the 2-position of the pyrimidine ring and an aldehyde group at the 5-position. The pyrrolidine moiety introduces a chiral center and hydroxyl functionality, which can influence hydrogen bonding, solubility, and stereochemical outcomes in reactions.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-9(15)5-13(7)10-11-3-8(6-14)4-12-10/h3-4,6-7,9,15H,2,5H2,1H3 |
InChI Key |
QEDCKZMMQJGEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2=NC=C(C=N2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of substituted pyrimidines with pyrrolidine derivatives under controlled conditions. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid (p-TSA) in ionic liquid media .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of sulfonic acid maintained-hydroxyapatite-encapsulated-γ-Fe2O3 as a catalyst . These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyrrolidines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), leading to its cytotoxic and antimicrobial effects . The pyrimidine ring plays a crucial role in binding to the active sites of these enzymes, thereby disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-5-carbaldehyde derivatives vary widely based on substituents at the 2-position. Below is a detailed comparison of structural analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Variations
Physicochemical Properties
- Solubility : Hydrophilic substituents (e.g., hydroxyl in the target compound) improve aqueous solubility, while hydrophobic groups (e.g., tert-butyldimethylsilylethynyl) reduce it .
- LogP : The target compound (estimated LogP ~1.5) is less lipophilic than 2-(2,5-difluorophenyl)pyrimidine-5-carbaldehyde (LogP = 2.23) due to its polar hydroxyl group .
- Chirality : The 4-hydroxy-2-methylpyrrolidine group introduces a chiral center, unlike achiral analogs like 2-(pyridin-2-yl)pyrimidine-5-carbaldehyde .
Key Research Findings
Steric and Electronic Effects : Bulky substituents (e.g., tert-butyldimethylsilylethynyl) in pyrimidine-5-carbaldehydes enhance enantioselectivity in autocatalytic reactions by restricting molecular conformations .
Chiral Induction: The hydroxyl group in the target compound’s pyrrolidine ring enables stereochemical control, whereas achiral aldehydes require external chiral initiators (e.g., amino acids) to achieve high ee .
Diverse Applications : Fluorinated and glycosylated derivatives demonstrate the scaffold’s adaptability in medicinal chemistry, while alkyne-functionalized analogs (e.g., CAS 223609-33-4) enable modular derivatization via click chemistry .
Biological Activity
2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a hydroxylated pyrrolidine group and an aldehyde functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 204.23 g/mol.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
Cytotoxicity and Antitumor Activity
Research has demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. For example, studies have shown that related pyrimidine derivatives exhibit potent antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells, with IC values in the nanomolar range . The proposed mechanism includes the induction of apoptosis and oxidative stress in tumor cells.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Some studies have indicated that pyrimidine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde. The results showed that this compound inhibited the growth of S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Study 2: Antitumor Activity
In vitro tests on human cancer cell lines revealed that the compound induced significant apoptosis in breast adenocarcinoma cells. The study reported an IC value of approximately 50 nM after 48 hours of treatment, highlighting its potential as an anticancer agent .
The biological activity of 2-(4-Hydroxy-2-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways essential for pathogen survival.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death through caspase activation and mitochondrial dysfunction.
- Antioxidant Activity : The hydroxyl group in the pyrrolidine ring may contribute to its antioxidant properties, reducing oxidative stress in neuronal cells.
Data Tables
| Activity Type | Target | IC (nM) | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | - | 32 |
| Cytotoxicity | Breast adenocarcinoma | 50 | - |
| Cytotoxicity | Glioblastoma multiforme | <100 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
